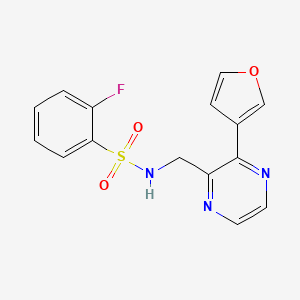

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a furan-3-yl group and a benzenesulfonamide moiety bearing a fluorine atom. The fluorine atom likely enhances metabolic stability and binding affinity through hydrophobic interactions, while the furan ring may contribute to π-π stacking with biological targets .

Properties

IUPAC Name |

2-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPDGMLAEBETJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in anti-tubercular research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is compared with three analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity :

- The target compound shares a pyrazine core with I-2 , but diverges in substituents: the furan-3-yl group replaces I-2’s oxadiazole-carboxamide, likely altering target selectivity.

- Compared to A03 , which has a biphenyl backbone, the pyrazine-sulfonamide scaffold may offer improved solubility due to the sulfonamide’s polar nature.

Synthetic Accessibility :

- The synthesis of A03 achieved a 68% yield , suggesting that furan-containing intermediates are tractable. The target compound’s synthesis would likely require similar coupling strategies (e.g., Suzuki-Miyaura for pyrazine-furan linkage) .

Biological Relevance :

Biological Activity

The compound 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide represents a novel sulfonamide derivative with potential therapeutic applications. Its unique structural features, including a fluorine atom and a furan ring, suggest diverse biological activities, particularly in the fields of oncology and virology.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: CHFNOS

- IUPAC Name: 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the furan and pyrazine components, followed by the introduction of the sulfonamide moiety. Common reagents include sulfonyl chlorides and various coupling agents under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that pyrazine and furan derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro Compound | MCF-7 (Breast Cancer) | 0.21 | Induces apoptosis |

| 3-Pyrazoline Hybrid | HepG2 (Liver Cancer) | 4.38 | Topoisomerase II inhibition |

| Coumarin-Pyrazoline | SGC-7901 (Gastric Cancer) | 2.69 | Telomerase inhibition |

These findings indicate that modifications in the structure can enhance cytotoxicity and selectivity towards cancer cells, suggesting that further exploration of this compound could lead to effective anticancer agents.

Antiviral Activity

The antiviral potential of similar compounds has also been explored, particularly regarding their ability to inhibit viral replication mechanisms. For instance, derivatives containing furan and pyrazine rings have been studied for their inhibitory effects on reverse transcriptase in HIV:

| Compound | Virus Type | EC (µM) | Activity |

|---|---|---|---|

| Pyrazine Derivative | HIV | 0.20 - 0.35 | Reverse transcriptase inhibition |

| Furan Derivative | TMV (Tobacco Mosaic Virus) | 0.25 - 0.30 | Inhibits viral coat protein assembly |

Case Studies

Several case studies have reported the biological activity of compounds structurally related to 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide:

- Study on Anticancer Properties : A study evaluated a series of pyrazoline derivatives for their anticancer activity against MCF-7 cells, revealing that specific substitutions significantly enhanced cytotoxicity.

- Antiviral Screening : Research on furan-containing compounds demonstrated their effectiveness in inhibiting viral replication in vitro, particularly against HIV and other RNA viruses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.